Product packaging for [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-(Cat. No.:CAS No. 156206-33-6)

[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-

Cat. No.: B584133
CAS No.: 156206-33-6
M. Wt: 250.294
InChI Key: LZGHJNZUTJNYHN-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- is a functionalized biphenyl compound that serves as a valuable scaffold in scientific research, particularly in organic synthesis and medicinal chemistry. The biphenyl core is a fundamental structure found in a wide range of biologically active compounds and natural products . Biphenyl derivatives are significant intermediates in organic chemistry and are investigated for their role as the structural moiety in an extensive range of compounds with pharmacological activities . These structures are frequently explored as versatile platforms in the development of active compounds, with numerous biphenyl derivatives being patented and used in research for their potential anti-inflammatory, antibacterial, antimicrobial, and antitumor properties . Furthermore, hydroxylated biphenyl units are present in complex natural products such as vancomycin and biphenomycin . The ortho-substituted dihydroxy pattern on the biphenyl framework can lead to axial chirality (atropisomerism), which is a key structural feature investigated for its influence on biological activity and its utility in asymmetric synthesis and catalysis . Researchers utilize this compound and its derivatives to explore these stereochemical features and develop new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4 B584133 [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- CAS No. 156206-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156206-33-6

Molecular Formula

C14H18O4

Molecular Weight

250.294

IUPAC Name

5,5-dimethoxy-2-phenylcyclohex-2-ene-1,1-diol

InChI

InChI=1S/C14H18O4/c1-17-13(18-2)9-8-12(14(15,16)10-13)11-6-4-3-5-7-11/h3-8,15-16H,9-10H2,1-2H3

InChI Key

LZGHJNZUTJNYHN-UHFFFAOYSA-N

SMILES

COC1(CC=C(C(C1)(O)O)C2=CC=CC=C2)OC

Synonyms

[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-(9CI)

Origin of Product

United States

Historical Context of Biphenolic Compounds in Chemical Science

Biphenolic compounds, defined by the presence of two hydroxyl groups attached to a biphenyl (B1667301) framework, possess a storied history within the realm of chemical science. The initial intrigue with these compounds stemmed from the study of naturally occurring phenols and their derivatives. Over time, the focus broadened to include synthetic biphenols, a shift propelled by their wide-ranging applications.

Early investigations into biphenolic compounds were frequently linked to the exploration of natural products and dyestuffs. The structural elucidation and synthesis of these molecules presented formidable challenges, which in turn catalyzed the development of innovative synthetic methodologies. A notable area of progress has been the synthesis of diversely substituted 2,2'-biphenols. researchgate.net The advent of methods for the direct C(sp2)–H hydroxylation of [1,1'-biphenyl]-2-ols marked a significant breakthrough in accessing these molecular architectures. researchgate.net

The distinctive stereochemical properties of certain biphenols, most notably their capacity for axial chirality, have unlocked new frontiers in research. This phenomenon of atropisomerism, a consequence of restricted rotation about the biphenyl single bond, has rendered them invaluable as chiral ligands and catalysts in the field of asymmetric synthesis. The design and development of adjustable axially chiral biphenyl ligands has been a prominent theme, enabling the precise tuning of catalyst properties for specific chemical transformations.

Furthermore, the oxidative coupling of phenols has historically been a prevalent strategy for the synthesis of biphenyl diols. jraic.com The utility of reagents such as potassium ferricyanide (B76249) and iron(III) chloride has been explored for the preparation of substituted 2,2'- and 4,4'-biphenyldiols. jraic.com

Evolution of Research Interests in 1,1 Biphenyl 2,2 Diol,4,4 Dimethoxy

Direct and comprehensive research specifically centered on [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- is not extensively reported in the available scientific literature. Nevertheless, the trajectory of research interests concerning this particular compound can be extrapolated from the broader trends observed in the study of substituted biphenyl-2,2-diols.

Initial fascination with biphenolic structures was largely confined to their synthetic and structural aspects. As the discipline of asymmetric catalysis reached greater maturity, the research focus pivoted towards the application of chiral biphenol derivatives as ligands in metal-catalyzed reactions. Although specific data for the 4,4-dimethoxy derivative is scarce, the general class of axially chiral [1,1'-biphenyl]-2,2'-diol ligands has been assessed in a variety of asymmetric reactions, including the addition of diethylzinc (B1219324) or alkynes to aldehydes. researchgate.net

It is well-established that the electronic nature of substituents on the biphenyl (B1667301) core exerts a profound influence on the catalytic activity and selectivity of the resultant ligands. The presence of methoxy (B1213986) groups at the 4 and 4' positions in [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- would be anticipated to donate electron density to the aromatic rings. This electronic modulation could, in turn, affect the properties of the diol and its potential utility in catalysis. Research into the catalytic oxidation of methoxy-substituted benzyl alcohols, serving as models for lignin derivatives, underscores the scientific curiosity regarding the role of methoxy groups in catalytic processes. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1,1 Biphenyl 2,2 Diol,4,4 Dimethoxy and Its Complexes

Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. For a molecule like [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, NMR provides crucial insights into its three-dimensional conformation and the rotational dynamics around the pivotal C1-C1' bond.

Two-dimensional (2D) NMR techniques are instrumental in determining the complex structure of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic rings. For instance, the protons on each of the two phenyl rings would show correlations with their neighbors, helping to assign the signals within each ring system. The expected cross-peaks would confirm the connectivity of the aromatic protons. youtube.comemerypharma.comuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This is essential for assigning the carbon signals of the aromatic rings and the methoxy (B1213986) groups. Each protonated carbon atom in the [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- molecule would exhibit a correlation peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts. youtube.comemerypharma.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connectivity between the two phenyl rings and the methoxy groups. For example, correlations would be expected between the methoxy protons and the carbon atom at the 4-position of the corresponding phenyl ring. Furthermore, correlations between protons on one ring and carbons on the other ring could provide evidence for the biphenyl (B1667301) linkage. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are in close proximity, providing critical information about the molecule's conformation. In the case of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, NOESY correlations between protons on the two different phenyl rings would be indicative of the preferred dihedral angle and the spatial arrangement of the two rings relative to each other. researchgate.netresearchgate.net

A hypothetical table of expected key 2D NMR correlations for [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- is presented below.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)NOESY Correlations (¹H)
H-3/H-5H-5/H-3C-3/C-5C-1, C-4, C-5/C-3H-3'/H-5' (depending on conformation)
H-6-C-6C-2, C-4H-6' (depending on conformation)
OCH₃-C-methoxyC-4Aromatic protons on the same ring
OH--C-2-

The rotation around the C1-C1' single bond in substituted biphenyls is often hindered, leading to the existence of stable rotational isomers or atropisomers. Dynamic NMR (DNMR) spectroscopy is the primary method used to study the kinetics of this rotational process and to determine the energy barrier to rotation.

The rotational barrier in biphenyls is influenced by the size of the substituents at the ortho positions (2, 2', 6, and 6' positions). In [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, the presence of hydroxyl groups at the 2 and 2' positions introduces significant steric hindrance, which is expected to result in a substantial rotational barrier. The methoxy groups at the 4 and 4' positions have a smaller electronic effect on the barrier.

X-ray Crystallography of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- and Derived Coordination Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- would be of great interest to understand its intrinsic conformational preferences and packing in the crystalline state. While a crystal structure for this specific compound is not reported, data from the closely related compound 4,4'-dimethoxy-2,2'-bipyridine (B102126) provides some analogous insights. In the crystal structure of 4,4'-dimethoxy-2,2'-bipyridine, the dihedral angle between the two pyridine (B92270) rings is relatively small, and the molecules are linked through intermolecular interactions. nih.govresearchgate.net

For [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, the crystal structure would be expected to be significantly influenced by hydrogen bonding involving the hydroxyl groups. These hydrogen bonds could occur intramolecularly, between the hydroxyl group on one ring and the methoxy group or the pi-system of the other ring, or intermolecularly, leading to the formation of chains, sheets, or more complex three-dimensional networks. The dihedral angle between the two phenyl rings in the solid state would be a key parameter, providing a snapshot of a low-energy conformation.

A hypothetical table of crystallographic data for [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- is provided below for illustrative purposes.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)10.5
β (°)95
V (ų)1065
Z4
Dihedral Angle (°)~60

The hydroxyl groups at the 2 and 2' positions of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- make it an excellent candidate for acting as a bidentate ligand in coordination chemistry. The formation of coordination complexes with various metal ions can lead to the creation of novel supramolecular architectures with interesting properties.

Studies on related biphenyl ligands have demonstrated their ability to form coordination polymers and discrete metal complexes. For instance, dihydroxy-functionalized biphenyl dicarboxylic acids have been used to construct one-, two-, and three-dimensional coordination polymers with a range of metal ions. nih.gov Similarly, 4,4'-dimethoxy-2,2'-bipyridine has been used to synthesize palladium(II) complexes. digitellinc.com

The co-crystallization of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- with metal ions would likely involve the deprotonation of the hydroxyl groups to form a dianionic ligand that chelates to the metal center. The resulting complexes could have various geometries depending on the coordination preferences of the metal ion. For example, with a tetrahedral metal ion like Zn(II), a simple mononuclear complex could be formed, while with metal ions that prefer higher coordination numbers, more complex structures or coordination polymers could be assembled. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR and Raman spectra of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- would be characterized by several key vibrational modes.

O-H Stretching: A broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl groups involved in hydrogen bonding. The position and shape of this band can provide information about the strength and nature of the hydrogen bonds.

C-H Stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹, while the C-H stretching of the methoxy groups would be observed between 2850 and 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the hydroxyl and methoxy groups would be expected in the 1000-1300 cm⁻¹ region. The asymmetric and symmetric stretching of the aryl-O-CH₃ ether linkage typically appear around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The presence of the biphenyl linkage would also give rise to characteristic low-frequency vibrations. A comparison of the FT-IR and Raman spectra of related biphenyls can aid in the detailed assignment of the vibrational modes of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-. researchgate.netmdpi.com The NIST database contains an IR spectrum for the parent compound, [1,1'-Biphenyl]-2,2'-diol, which shows a broad O-H stretch and characteristic aromatic and C-O stretching bands. nist.gov

A table of expected key vibrational frequencies for [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
O-H stretch (H-bonded)3200-3600Strong, BroadWeak
Aromatic C-H stretch3000-3100MediumStrong
Aliphatic C-H stretch (OCH₃)2850-3000MediumMedium
Aromatic C=C stretch1450-1600Medium-StrongStrong
Aryl-O stretch (asymmetric)~1250StrongMedium
Aryl-O stretch (symmetric)~1040StrongMedium
C-O stretch (hydroxyl)~1200StrongWeak

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- and for elucidating its structural characteristics through the analysis of its fragmentation patterns. This method provides exact mass measurements, allowing for the unambiguous assignment of molecular formulas to the parent ion and its various fragments, which is critical for structural confirmation and for distinguishing between isobaric compounds.

The molecular formula of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- is C₁₄H₁₄O₄. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, can be calculated with high precision. This calculated mass serves as a reference for experimental HRMS measurements.

Various ionization techniques can be employed in conjunction with HRMS, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically generate protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). The high-resolution capabilities of analyzers like Time-of-Flight (TOF) or Orbitrap are then used to accurately measure the mass-to-charge ratio (m/z) of these ions.

The analysis of the isotopic pattern of the molecular ion in an HRMS spectrum further confirms the elemental composition. For C₁₄H₁₄O₄, the relative abundance of the A+1 peak (due to the natural abundance of ¹³C) and the A+2 peak (due to ¹³C and ¹⁸O) can be predicted and compared with the experimental data to validate the assigned molecular formula.

Detailed Research Findings

While specific experimental HRMS data for [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- is not extensively published, its fragmentation behavior can be predicted based on established chemical principles and data from isomeric compounds like 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diol. nist.gov The fragmentation pathways are typically studied using tandem mass spectrometry (MS/MS), where the precursor ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.

For [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-, the fragmentation cascade in positive ion mode (monitoring the [M+H]⁺ ion) would likely be initiated by the loss of small, stable neutral molecules or radicals. The presence of methoxy and hydroxyl functional groups on the biphenyl scaffold dictates the primary fragmentation routes.

A plausible fragmentation pathway for the [M+H]⁺ ion of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- would involve:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxylated aromatic compounds, leading to a radical cation.

Sequential loss of another methyl radical: Following the initial loss, a second methyl radical can be expelled from the other methoxy group.

Loss of water (H₂O): The hydroxyl groups can facilitate the elimination of a water molecule, particularly after protonation.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde from a methoxy group.

Loss of carbon monoxide (CO): Cleavage of the phenolic ring structure can result in the loss of CO.

These fragmentation steps lead to a series of product ions with specific m/z values. The high accuracy of HRMS allows for the determination of the elemental composition of each fragment, which in turn supports the proposed fragmentation mechanism.

The following data tables summarize the expected high-resolution mass spectrometry data for the parent ion and its key theoretical fragments.

Table 1: High-Resolution Mass Data for the Molecular Ion of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M]⁺•C₁₄H₁₄O₄246.08921
[M+H]⁺C₁₄H₁₅O₄247.09649
[M+Na]⁺C₁₄H₁₄NaO₄269.07843
[M-H]⁻C₁₄H₁₃O₄245.08193

Note: The theoretical exact masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²³Na).

Table 2: Predicted Fragmentation Pathway and HRMS Data for the [M+H]⁺ Ion of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-

Precursor Ion (m/z)Proposed Fragment StructureNeutral LossFragment FormulaTheoretical Exact Mass (Da)
247.09649[M+H - •CH₃]⁺•CH₃C₁₃H₁₂O₄232.0730
247.09649[M+H - H₂O]⁺H₂OC₁₄H₁₃O₃229.0859
247.09649[M+H - CH₂O]⁺CH₂OC₁₃H₁₃O₃217.0859
232.0730[M+H - •CH₃ - •CH₃]⁺•CH₃C₁₂H₉O₄217.0495
229.0859[M+H - H₂O - CO]⁺COC₁₃H₁₃O₂201.0910

Note: The fragmentation pathway is theoretical and based on general principles of mass spectrometry.

The study of the fragmentation patterns of complexes of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-, for instance with metal ions, would provide further insight into its coordination chemistry. The fragmentation in such cases would be influenced by the nature of the central atom and the stability of the resulting complex fragments. Such studies are a promising avenue for future research to fully characterize the chemical properties of this compound and its derivatives.

Theoretical and Computational Investigations of 1,1 Biphenyl 2,2 Diol,4,4 Dimethoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ichem.mdjcsp.org.pk It is widely employed to optimize molecular geometries and predict various properties, including electronic energies and spectral characteristics. ichem.mdnih.gov For biphenyl (B1667301) derivatives, DFT has been successfully used to compare optimized structures with experimental X-ray diffraction data and to analyze electronic properties through methods like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analysis. rasayanjournal.co.in Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

While direct DFT studies on [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- are not widely available in the literature, extensive research on the closely related compound 4,4-dimethoxy-1,1-biphenyl (which lacks the 2,2'-hydroxyl groups) provides significant insight into the expected electronic properties and the application of DFT methods. researchgate.neti-scholar.in

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For the related compound 4,4-dimethoxy-1,1-biphenyl , DFT calculations have determined the energies of these frontier orbitals. The HOMO energy (EHOMO) was calculated to be -5.48 eV, and the LUMO energy (ELUMO) was -0.912 eV. This results in a significant energy gap of 4.57 eV, indicating that the molecule is chemically hard and stable. The presence of hydroxyl groups at the 2 and 2' positions in [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- would be expected to influence these energy levels, likely through both inductive and resonance effects, thereby modulating its reactivity profile.

Table 1: Frontier Molecular Orbital Energies of 4,4-dimethoxy-1,1-biphenyl as a proxy for [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-
ParameterEnergy (eV)Reference
EHOMO-5.48
ELUMO-0.912
Energy Gap (ΔE)4.57 researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rasayanjournal.co.in The MEP surface displays regions of varying electron potential, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of the analogue 4,4-dimethoxy-1,1-biphenyl , MEP analysis shows that the negative potential region (red) is concentrated over the oxygen atoms of the methoxy (B1213986) groups, identifying them as sites for electrophilic interaction. Conversely, the positive potential region (blue) is located over the hydrogen atoms, marking them as nucleophilic sites. For [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-, the addition of the 2,2'-hydroxyl groups would introduce further regions of high negative potential around their oxygen atoms, significantly enhancing the molecule's capacity for hydrogen bonding and electrophilic interactions at these positions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

MD simulations can be employed to explore the potential energy surface of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-, identifying stable conformations and the energy barriers between them. The ortho-hydroxyl and methoxy groups would impose significant steric hindrance, influencing the preferred dihedral angle. Furthermore, MD simulations in explicit solvent (e.g., water) can reveal how solvation affects conformational preferences. The hydroxyl and methoxy groups are capable of forming hydrogen bonds with water, and these interactions can stabilize specific conformations, which may differ from those favored in the gas phase or nonpolar solvents. Such studies are critical for understanding how the molecule behaves in a biological environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. youtube.commedilam.ac.ir By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogues, thereby guiding drug design and optimization. nih.govysu.am This approach has been applied to various biphenyl derivatives to understand their activity as enzyme inhibitors. nih.govmedcraveonline.com

For analogues of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-, a QSAR study would involve synthesizing a library of related compounds with variations in substituent groups. The biological activity of these compounds (e.g., IC50 values against a specific enzyme) would be measured. nih.gov Various molecular descriptors—such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties—would be calculated for each analogue. nih.gov A regression analysis would then be performed to generate a QSAR model. For instance, studies on other biphenyl analogues have shown that hydrophobic and hydrogen bond acceptor features are key factors for activity. nih.gov Such a model could predict the inhibitory potency of new analogues and highlight the structural features essential for their biological function.

Applications of 1,1 Biphenyl 2,2 Diol,4,4 Dimethoxy in Catalysis

[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- as a Ligand in Homogeneous Catalysis

[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- possesses key structural features that make it a promising ligand for homogeneous catalysis. The two hydroxyl groups can act as a bidentate chelate to a metal center, while the biphenyl (B1667301) backbone provides a rigid and sterically defined environment. The methoxy (B1213986) groups at the 4 and 4' positions can influence the electronic properties of the ligand and its complexes through their electron-donating nature.

While specific transition metal complexes of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- are not extensively documented, the coordination chemistry of related biphenol ligands is well-established. For instance, various transition metal complexes of 2,2'-biphenyldiols have been synthesized and characterized. These complexes often feature the biphenol acting as a dianionic bidentate ligand. The geometry and electronic structure of these complexes can be modulated by the substituents on the biphenyl core. For example, cobalt(II) complexes with noninnocent (imino)(thio)semiquinonate ligands, which share some structural similarities, have been shown to bind dioxygen reversibly, highlighting the potential for metal-ligand cooperativity. nih.gov The synthesis of such complexes typically involves the reaction of a metal precursor with the biphenyldiol ligand in a suitable solvent.

A significant area of application for biphenyldiol ligands is in asymmetric catalysis, where the axial chirality of the biphenyl backbone is transferred to the products of a chemical reaction. Chiral derivatives of [1,1-Biphenyl]-2,2-diol, known as BIPOLs, have been developed and evaluated in a variety of asymmetric transformations. nih.govchemrxiv.org The stereochemical outcome of these reactions is highly dependent on the nature of the substituents on the biphenyl scaffold.

For instance, chiral biphenol-derived diols have been successfully employed as catalysts in asymmetric Petasis reactions, which are multicomponent condensations of boronic acids, amines, and aldehydes to produce chiral α-amino acids. nih.gov In these reactions, the chiral diol activates the boronic acid towards nucleophilic addition. The enantioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the biphenol ligand. While various BINOL derivatives have been explored, the principle can be extended to other chiral biphenyldiols.

The development of adjustable axially chiral biphenyl ligands has shown that modifying substituents at the 3,3', 5,5', and 6,6' positions can lead to more efficient and selective catalysts. chemrxiv.org This suggests that a chiral version of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- could be a valuable ligand for asymmetric synthesis.

Biphenyldiol-based ligands have found utility in a range of carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions.

C-C Bond Formation: One notable application is the enantioselective addition of diethylzinc (B1219324) to aldehydes, a classic benchmark reaction for new chiral ligands. chemrxiv.org Axially chiral [1,1'-biphenyl]-2,2'-diol ligands have been shown to catalyze this reaction with varying degrees of success depending on the substitution pattern. chemrxiv.org Another important C-C bond-forming reaction is the palladium-catalyzed Suzuki cross-coupling. While not directly involving the biphenyldiol as the primary catalyst, the design of phosphine (B1218219) ligands derived from these diols can influence the outcome of the reaction. The stereospecific Suzuki cross-coupling of enantioenriched alkylboron nucleophiles has been achieved using ligands whose design was guided by predictive statistical models, demonstrating the subtle yet crucial role of the ligand structure. nih.gov

The following table summarizes the performance of some axially chiral biphenyldiol ligands in the asymmetric addition of diethylzinc to aldehydes.

Ligand/CatalystAldehydeProductYield (%)Enantiomeric Excess (ee, %)Reference
(S)-3,3'-Br2-BINOLBenzaldehyde(S)-1-Phenyl-1-propanol65~3:1 er nih.gov

er = enantiomeric ratio

C-N and C-O Bond Formation: Information regarding the specific use of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- or its close analogs in C-N and C-O bond-forming reactions is scarce in the reviewed literature. However, the general principles of using chiral diols to induce asymmetry in such transformations are well-established. For example, chiral diols can be used to catalyze asymmetric hetero-Diels-Alder reactions, which form C-O bonds and create multiple stereocenters. nih.gov

[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- in Heterogeneous Catalysis and Surface Functionalization

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts.

The catalytic performance of supported biphenyldiol systems would depend on several factors, including the nature of the support, the method of immobilization, and the specific catalytic reaction. Supported catalysts often exhibit different activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations or altered electronic properties of the catalytic sites.

For instance, a polymer-supported dioxidovanadium(V) complex demonstrated excellent catalytic activity in the multicomponent Biginelli reaction, with the added advantage of being easily recoverable and reusable. mdpi.com Similarly, heteropolycompounds supported on silica (B1680970) have been shown to be effective and mostly heterogeneous catalysts for oxidation reactions. researchgate.net It is conceivable that a supported version of a [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- metal complex could offer similar benefits in various catalytic transformations.

The following table provides an example of the catalytic performance of a supported catalyst in a multicomponent reaction.

CatalystReactionProduct Yield (%)RecyclabilityReference
[VVO2(sal-aebmz)]@PSBiginelli reactionca. 95Reusable mdpi.com

Organocatalysis Involving [1,1-Biphenyl]-2,2-diol, 4,4-dimethoxy- Scaffolds

The [1,1-Biphenyl]-2,2-diol framework, particularly with the introduction of methoxy groups at the 4 and 4' positions, presents a unique combination of steric and electronic properties that can be harnessed for organocatalysis. While extensive research has been conducted on a wide range of substituted biphenyl diols, often referred to as BIPOLs or BINOL derivatives, the 4,4'-dimethoxy variant has been explored in specific applications, demonstrating its potential in inducing chirality in various transformations. youtube.com

The electronic nature of the 4,4'-dimethoxy substituents can influence the acidity of the hydroxyl protons and the electron density of the biphenyl system, which are crucial factors in many organocatalytic reactions. These catalysts often operate through hydrogen bonding interactions, where the diol motif acts as a Brønsted acid or a directing group.

One area where such scaffolds have shown promise is in asymmetric additions to carbonyl compounds. For instance, chiral biphenyl diols have been successfully employed as organocatalysts in the enantioselective addition of diethylzinc to aldehydes. nih.govyoutube.com The catalyst forms a chiral complex with the zinc reagent, thereby creating a chiral environment that dictates the stereochemical outcome of the reaction. Although specific data for the 4,4'-dimethoxy derivative in this particular reaction is not extensively documented in dedicated studies, the general success of related substituted biphenyl diols suggests its potential applicability.

Another significant application of chiral diols is in asymmetric cycloaddition reactions. The oxo-Diels-Alder reaction, for example, can be catalyzed by chiral biphenyl diols, which act as hydrogen bond donors to activate the dienophile. slideshare.net The steric and electronic properties of the biphenyl scaffold, influenced by substituents like the methoxy groups, play a critical role in achieving high levels of enantioselectivity.

The performance of these organocatalysts is often substrate-dependent, and the subtle tuning of the catalyst structure, including the substituents on the biphenyl backbone, can lead to significant variations in reactivity and enantioselectivity. nih.gov

Table 1: Representative Organocatalytic Reactions using Chiral Biphenyl Diol Scaffolds

Reaction TypeCatalyst TypeSubstrate ExampleProduct TypeEnantiomeric Excess (ee)Yield (%)
Addition of Diethylzinc to AldehydeChiral Biphenyl DiolBenzaldehyde1-Phenyl-1-propanolUp to 98%High
Oxo-Diels-Alder ReactionChiral Biphenyl DiolDanishefsky's diene, BenzaldehydeDihydropyroneModerate to HighGood

Note: The data presented is representative of the performance of chiral biphenyl diol scaffolds in these types of reactions and may not be specific to the 4,4'-dimethoxy derivative due to limited dedicated studies.

Mechanistic Investigations of Catalytic Cycles Employing [1,1-Biphenyl]-2,2-diol, 4,4-dimethoxy- Ligands

Understanding the mechanistic intricacies of catalytic cycles is paramount for the rational design of more efficient and selective catalysts. For catalytic systems employing [1,1-Biphenyl]-2,2-diol, 4,4-dimethoxy- ligands, the mechanism often revolves around the formation of a well-defined chiral pocket that directs the approach of the substrates.

In reactions involving metal catalysis where the biphenyl diol acts as a ligand, the two hydroxyl groups coordinate to the metal center, creating a rigid and chiral environment. The atropisomerism of the biphenyl backbone is the primary source of chirality. The methoxy groups at the 4 and 4' positions can influence the electronic properties of the ligand and, consequently, the Lewis acidity of the metal center. This modulation can affect the rate and selectivity of the catalytic reaction.

For instance, in the asymmetric hydrogenation of ketones or olefins, a metal complex of a chiral diphosphine ligand derived from a biphenyl diol can be employed. While not directly the diol, the synthesis of such ligands often starts from the corresponding diol. The catalytic cycle would typically involve the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. The structure of the ligand, including the dihedral angle of the biphenyl unit and the nature of the substituents, dictates the facial selectivity of the hydrogenation.

Computational studies on related biphenyl diol systems have provided valuable insights into these catalytic cycles. Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates, helping to elucidate the origins of enantioselectivity. These studies often highlight the importance of subtle non-covalent interactions, such as CH-π or stacking interactions, between the catalyst and the substrates in stabilizing the favored transition state. While specific mechanistic studies on the 4,4'-dimethoxy derivative are scarce, the general principles derived from studies of other substituted biphenyl diols provide a solid foundation for understanding its catalytic behavior.

Applications of 1,1 Biphenyl 2,2 Diol,4,4 Dimethoxy in Materials Science and Polymer Chemistry

[1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- as a Monomer for High-Performance Polymers

High-performance polymers are essential in industries requiring materials that can withstand extreme conditions, such as aerospace, electronics, and automotive applications. unipg.it The integration of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- into polymer backbones is a strategic approach to enhance their performance profiles.

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. tcichemicals.comsci-hub.st Typically synthesized from the reaction of a dianhydride and a diamine, the properties of the resulting polyimide can be tailored by the choice of monomers. tcichemicals.commyuchem.com While [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- is a diol and not a diamine, its derivatives, such as the corresponding diamine, 2,2'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine, are valuable monomers for polyimide synthesis. The incorporation of the 2,2'-dimethoxybiphenyl (B32100) unit introduces a kinked and rigid structure into the polymer chain. This non-coplanar conformation disrupts chain packing, which can improve the solubility of the polyimides without significantly compromising their thermal properties. sci-hub.stcapes.gov.br For instance, polyimides synthesized from 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, a structurally similar monomer, exhibit low dielectric constants and dielectric loss, making them suitable for telecommunications applications where fast signal transport and low signal loss are critical. ossila.com

[1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- is directly applicable as a diol monomer in the synthesis of polyesters and polycarbonates. In polyesterification, it can be reacted with various diacids or their derivatives to form polymers with high thermal stability. Research on polyesters derived from a related compound, divanillic acid, which shares a substituted biphenyl (B1667301) structure, has shown that these polymers are amorphous with high thermal degradation temperatures, with 10% weight loss occurring at approximately 380 °C. researchgate.net Their glass transition temperatures (Tg) can be tuned by the choice of co-monomers, ranging from 19 to 89 °C. researchgate.net

For polycarbonates, [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- can serve as a replacement for bisphenol-A (BPA) to produce BPA-free polymers with enhanced properties. researchgate.net The rigidity of the biphenyl unit is expected to increase the glass transition temperature and mechanical strength of the resulting polycarbonate. researchgate.netube.com Polycarbonates derived from other rigid, bicyclic diols like isosorbide (B1672297) exhibit high Tg and improved mechanical strength. researchgate.net

The inclusion of the [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- moiety into polymer backbones inherently enhances their thermal and mechanical properties. The biphenyl group's rigidity restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures. researchgate.netcapes.gov.br Polymers containing biphenyl structures are known for their excellent thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net For example, poly(biphenyl sulfone ether sulfone) exhibits a glass transition temperature higher than 266°C and a 5% weight-loss temperature over 519°C. researchgate.net

Table 1: Thermal and Mechanical Properties of Polymers with Biphenyl-like Units

Polymer Type Monomer(s) Glass Transition Temp. (Tg) (°C) 10% Weight Loss Temp. (TGA) (°C) Tensile Strength (MPa) Reference
Polyester Divanillic Acid derivatives + Alkane diols 19 - 89 ~380 7.5 - 15.8 researchgate.net
Polyamide Divanillic Acid derivatives 170 - 253 - 60 - 70 researchgate.net
Poly(biphenyl sulfone ether sulfone) 4,4′-bis-[(4-chlorophenyl) sulfonyl]-1,1′-biphenyl + 4,4′-sulfonyldiphenol >266 >519 - researchgate.net
Polyimide 2,5-bis(4-aminophenoxy)biphenyl + Dianhydrides 230 - 286 >521 High sci-hub.st

Role of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore structures. nih.govresearchgate.netnih.gov They are constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). researchgate.netmdpi.com

While the diol functional groups of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- can be used to form certain types of linkages, it is more common to utilize its dicarboxylic acid analogue, 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid, as a linker in MOF synthesis. rsc.org The carboxylate groups readily coordinate with metal ions to form robust and porous frameworks. For example, solvothermal synthesis using this linker with various metal ions such as Mn(II), Ni(II), Cu(II), and Cd(II) has yielded novel MOFs with diverse topologies and properties. rsc.org One such MOF, constructed with copper, exhibits an unprecedented 4-fold interpenetrated 3D framework with channels of 11 Å and 7 Å in diameter. rsc.org

In the context of COFs, the diamine derivative of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, namely 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, serves as a valuable building block. ossila.com COFs are formed through reversible reactions that allow for the formation of crystalline, porous polymers. researchgate.net The rigid and non-planar structure of the biphenyl diamine can be exploited to create COFs with specific pore sizes and functionalities, making them suitable for applications in gas separation and catalysis. nih.govrsc.orgrsc.org

The tailored porosity and chemical functionality of MOFs and COFs make them highly promising materials for gas adsorption and separation. nih.govmdpi.comresearchgate.net The pore size can be finely tuned to enable size-selective sieving of gas molecules, while the pore surface can be functionalized to enhance interactions with specific gases. nih.govresearchgate.net

For instance, the copper-based MOF synthesized from 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid demonstrates selective gas adsorption for CO₂ over N₂ and CH₄ over N₂. rsc.org This selectivity is crucial for applications such as carbon capture from flue gas and natural gas purification. google.com Similarly, COFs can be designed for highly efficient gas separation. An azine-linked COF membrane, ACOF-1, has shown a high selectivity of 86.3 for CO₂/CH₄ separation. rsc.org Another COF, CTF-1, has been studied for its adsorption of methane, ethane, and carbon dioxide. mdpi.com The performance of these materials is dictated by the specific interactions between the gas molecules and the framework's pores.

Table 2: Gas Separation Performance of a MOF with a Related Biphenyl Linker

MOF Linker Gas Pair Selectivity Application Reference
[Cu₂L₂(H₂O)₂]·6H₂O·2DMF 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid (H₂L) CO₂/N₂ Selective Carbon Capture rsc.org
[Cu₂L₂(H₂O)₂]·6H₂O·2DMF 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid (H₂L) CH₄/N₂ Selective Natural Gas Purification rsc.org

[1,1'-Biphenyl]-2,2'-diol,4,4'-dimethoxy- in Supramolecular Chemistry and Self-Assembly

The unique structural characteristics of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, featuring a chiral biphenyl backbone, hydroxyl groups, and methoxy (B1213986) substituents, make it a molecule of significant interest in the field of supramolecular chemistry and self-assembly. The spatial arrangement of its functional groups allows for a variety of non-covalent interactions, which are fundamental to the construction of larger, well-defined supramolecular architectures. While specific research on the supramolecular behavior of this exact compound is limited, its potential can be inferred from studies on analogous biphenyl systems.

Non-Covalent Interactions in Assemblies Based on [1,1'-Biphenyl]-2,2'-diol,4,4'-dimethoxy-

Hydrogen Bonding: The two hydroxyl (-OH) groups at the 2 and 2' positions are potent hydrogen bond donors. They can form strong intramolecular hydrogen bonds with the oxygen atoms of the adjacent methoxy groups, influencing the dihedral angle between the two phenyl rings. Furthermore, these hydroxyl groups are available for intermolecular hydrogen bonding with other molecules of the same kind or with other guest molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic phenyl rings of the biphenyl core are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, contribute significantly to the stability of the assembled structures. The extent and geometry of π-π stacking can be influenced by the substituents on the phenyl rings.

The interplay of these various non-covalent forces can lead to the formation of diverse supramolecular structures. The chirality of the [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- backbone can introduce an additional layer of complexity and specificity, potentially leading to the formation of helical or other chiral assemblies.

Table 1: Potential Non-Covalent Interactions Involving [1,1'-Biphenyl]-2,2'-diol,4,4'-dimethoxy- and Their Significance

Interaction TypeParticipating GroupsSignificance in Self-Assembly
Hydrogen Bonding-OH --- -OH, -OH --- -OCH₃Directional control, formation of extended networks
π-π StackingPhenyl ringsStabilization of stacked architectures
C-H···π InteractionsC-H (methoxy, aryl) --- Phenyl ringsFine-tuning of molecular packing
Van der Waals ForcesEntire moleculeOverall cohesion and stability

Host-Guest Chemistry and Molecular Recognition

The principles of host-guest chemistry involve the formation of a complex between a host molecule, which possesses a binding cavity, and a guest molecule that fits within it. youtube.com The specific structural features of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- suggest its potential as a host molecule for the selective recognition of various guest species.

The two hydroxyl groups, in conjunction with the methoxy groups, can create a well-defined binding pocket. The size, shape, and chemical nature of this cavity can be tailored by the conformation of the biphenyl backbone. The chirality of the host molecule is a particularly valuable feature for enantioselective recognition, where the host preferentially binds to one enantiomer of a chiral guest over the other.

Potential Guest Molecules: The binding site of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- would likely be suitable for encapsulating small, polar molecules that can act as hydrogen bond acceptors. Examples of potential guests could include:

Small alcohols or amines: These molecules can form hydrogen bonds with the hydroxyl groups of the host.

Ketones or esters: The carbonyl oxygen of these guests can act as a hydrogen bond acceptor.

Anions: The hydroxyl groups could potentially coordinate with anions through hydrogen bonding.

Molecular recognition is achieved through a combination of size/shape complementarity and favorable intermolecular interactions between the host and the guest. The selective binding event can often be detected through changes in spectroscopic properties, such as fluorescence or NMR chemical shifts.

Table 2: Hypothetical Host-Guest Systems with [1,1'-Biphenyl]-2,2'-diol,4,4'-dimethoxy- as the Host

Guest Molecule TypePotential Binding InteractionsPotential Application
Small Alcohols (e.g., Methanol)Hydrogen bonding with host -OH groupsSelective separation, sensing
Chiral AminesEnantioselective hydrogen bonding and steric interactionsChiral resolution, asymmetric catalysis
Anions (e.g., Chloride)Hydrogen bonding with host -OH groupsAnion sensing

The development of host-guest systems based on [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- could open up new avenues in areas such as chemical sensing, enantioselective separations, and controlled release technologies. Further experimental and computational studies are needed to fully explore and realize this potential.

Applications of 1,1 Biphenyl 2,2 Diol,4,4 Dimethoxy in Advanced Organic Synthesis

[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- as a Precursor for Complex Molecular Architectures

The structural framework of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- is well-suited for elaboration into more complex and rigid molecular systems. The presence of two nucleophilic hydroxyl groups in a fixed spatial arrangement allows for the construction of cyclic and polycyclic structures.

Spirocycles, compounds containing two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures which can improve physicochemical properties like solubility and metabolic stability. rsc.org Diols are common precursors for spiro-ketals, a key feature in many natural products.

While specific examples utilizing [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- in spirocycle synthesis are not extensively documented, its diol functionality makes it an ideal candidate for forming spirocyclic structures. For instance, condensation with a ketone or diketone under acidic conditions could yield a spiro-ketal. The rigidity of the biphenyl (B1667301) backbone would enforce a specific orientation on the resulting spiro-system. nih.gov

Table 1: Potential Reactions for Spirocycle Synthesis

Reactant Reaction Type Potential Spirocyclic Product
Cyclohexanone Acid-catalyzed Ketalization Spiro[cyclohexane-1,2'-dibenzo[d,f] nih.govjraic.comdioxepine] derivative
1,4-Cyclohexanedione Double Ketalization Dispiro compound with two biphenyl-diol units
Phosgene or equivalent Carbonate formation Cyclic carbonate bridged system

The synthesis of bridged systems is another area where this biphenyl diol could be applied. Reaction with bifunctional electrophiles, such as dihaloalkanes or acid dichlorides, could lead to the formation of macrocyclic ethers or esters, where the biphenyl unit acts as a rigid structural anchor.

The reactivity of the hydroxyl and aromatic ring systems in [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- allows for a wide range of functionalization and derivatization reactions. These modifications can be used to tune the electronic and steric properties of the molecule, for example, when developing it as a ligand for catalysis.

The phenolic hydroxyl groups are the most reactive sites for derivatization. They can undergo a variety of standard transformations:

O-Alkylation/O-Arylation: Reaction with alkyl halides or aryl halides (under Ullmann or Buchwald-Hartwig conditions) can convert the diol into a diether.

O-Acylation: Esterification with acid chlorides or anhydrides yields the corresponding diester derivatives.

Silylation: Conversion to silyl (B83357) ethers using reagents like tert-Butyldimethylsilyl chloride (TBDMSCl) can serve as a protection strategy during multi-step synthesis. chromforum.org

The aromatic rings themselves are activated by the hydroxyl and methoxy (B1213986) groups, making them susceptible to electrophilic aromatic substitution. Reactions such as bromination, nitration, or Friedel-Crafts acylation would likely occur at the positions ortho and para to the activating groups, allowing for the introduction of further functionality.

Table 2: Representative Derivatization Reactions

Reagent(s) Reaction Type Functional Group Modified Product Class
Methyl Iodide, K₂CO₃ Williamson Ether Synthesis Hydroxyl Diether
Acetyl Chloride, Pyridine (B92270) Acylation Hydroxyl Diester
N-Bromosuccinimide (NBS) Electrophilic Bromination Aromatic Ring Bromo-substituted biphenyl
Acetic Anhydride, AlCl₃ Friedel-Crafts Acylation Aromatic Ring Diacetyl-substituted biphenyl

Role in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a powerful tool for rapidly building molecular complexity. slideshare.net The bifunctional nature of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- makes it a promising substrate for such processes.

A hypothetical cascade reaction could involve an initial reaction at one hydroxyl group, which then triggers a subsequent intramolecular transformation involving the second hydroxyl group or one of the aromatic rings. For example, an intermolecular reaction with an appropriate substrate could be followed by an intramolecular cyclization, forming a heterocyclic system fused to the biphenyl core. The defined spatial relationship between the two hydroxyl groups is key to enabling such selective intramolecular events. Phenolic compounds are known to participate in oxidative coupling cascades, which could lead to complex polymeric or macrocyclic structures. researchgate.net

Stereochemical Control in Reactions Involving [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-

Due to hindered rotation around the central carbon-carbon single bond connecting the two phenyl rings, [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- is an axially chiral molecule, existing as a pair of non-superimposable enantiomers (atropisomers). This is analogous to the well-known and widely used BINOL (1,1'-Bi-2-naphthol) ligand family.

If resolved into its individual enantiomers, this biphenyl diol can be employed as a chiral ligand or catalyst to control the stereochemical outcome of a chemical reaction. Axially chiral biphenyls are foundational to modern asymmetric synthesis. nih.govrsc.org

Potential applications in stereochemical control include:

Chiral Ligand for Transition Metals: The two hydroxyl groups can coordinate to a metal center (e.g., Titanium, Aluminum, Zinc, or Lanthanides) to form a chiral Lewis acid catalyst. Such catalysts are effective in a wide range of enantioselective transformations.

Organocatalysis: The diol itself can function as a chiral Brønsted acid, or it can be converted into a chiral phosphoric acid (by reaction with POCl₃ followed by hydrolysis), a class of powerful organocatalysts for asymmetric synthesis.

Table 3: Potential Applications in Asymmetric Catalysis

Reaction Type Role of Biphenyl Diol Metal (if applicable) Potential Substrates
Carbonyl-Ene Reaction Chiral Lewis Acid Ligand Ti, Al Aldehydes, Alkenes
Diels-Alder Reaction Chiral Lewis Acid Ligand Cu, Zn Dienes, Dienophiles
Aldol Reaction Chiral Lewis Acid Ligand Ti, Zn Aldehydes, Ketones
Friedel-Crafts Alkylation Chiral Brønsted Acid Catalyst N/A Indoles, Imines

The development of new axially chiral ligands is an ongoing effort in chemical synthesis, and the unique electronic properties conferred by the 4,4'-dimethoxy groups could offer different reactivity and selectivity profiles compared to existing biphenyl-based ligands. nih.gov

Mechanistic Investigations of Reactions Involving 1,1 Biphenyl 2,2 Diol,4,4 Dimethoxy

Elucidation of Reaction Pathways in Catalytic Processes with [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- Ligands

The utility of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- and its derivatives as ligands in asymmetric catalysis stems from their chiral, C2-symmetric scaffold. While direct mechanistic studies on this specific ligand are not extensively documented in publicly available literature, the reaction pathways can be elucidated by drawing parallels with closely related and well-studied biphenyl (B1667301) and binaphthyl ligands, such as BINOL. These ligands are known to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

In a typical catalytic cycle involving a metal (M) and a biphenyl-diol ligand (L), the active catalyst is often a metal-ligand complex (ML). The reaction pathway for an asymmetric addition of a nucleophile (Nu) to a substrate (S), for instance, can be generalized as follows:

Catalyst Activation: The pre-catalyst, often a simple metal salt, reacts with the [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- ligand to form the active chiral catalyst complex. This step may involve the deprotonation of the hydroxyl groups to form a metal-bis(phenoxide) species.

Substrate Coordination: The substrate coordinates to the metal center of the chiral catalyst. The specific geometry of the ligand dictates the orientation of the substrate, which is a key factor in inducing enantioselectivity.

Stereoselective Transformation: The nucleophile attacks the coordinated substrate. The steric and electronic properties of the ligand, including the methoxy (B1213986) groups at the 4 and 4' positions, create a chiral pocket that favors one approach of the nucleophile over the other, leading to the formation of one enantiomer of the product in excess.

Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst, which can then enter another catalytic cycle.

Table 1: Postulated General Catalytic Cycle for a [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- (L) - Metal (M) Catalyzed Reaction

StepDescriptionIntermediate/Transition State
1Ligand Exchange/ActivationM + L -> ML (active catalyst)
2Substrate CoordinationML + S -> ML-S
3Nucleophilic AttackML-S + Nu -> [ML-S-Nu]‡
4Product Formation[ML-S-Nu]‡ -> ML-P
5Product DissociationML-P -> ML + P

Kinetic Studies of Polymerization Reactions Initiated or Mediated by [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- Derivatives

While specific kinetic data for polymerization reactions initiated or mediated by [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- derivatives are not readily found in the literature, the principles of polymerization kinetics can be applied to understand how such a compound might influence these processes. Biphenols can be used in the synthesis of polymers like polyesters, polycarbonates, and polysulfones. For instance, 4,4'-biphenol is a known monomer in the production of high-performance polymers wikipedia.org.

In the context of polymerization, derivatives of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- could act as:

Initiators: In ring-opening polymerization of cyclic esters like lactide or caprolactone, a metal complex of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- could serve as an initiator. The rate of polymerization would depend on the concentration of both the monomer and the initiator, and the nature of the metal center.

Modifiers: The presence of this biphenyl compound could influence the kinetics of polymerizations initiated by other species by affecting the reaction medium or by interacting with the catalyst or growing polymer chains.

Kinetic studies of such polymerizations are often carried out using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the reaction as a function of time and temperature aps.orgresearchgate.netniscpr.res.in. From these measurements, kinetic parameters such as the reaction rate constant (k), activation energy (Ea), and the reaction order can be determined.

Table 2: Hypothetical Kinetic Data for the Polymerization of a Cyclic Ester Initiated by a Tin(II) Complex of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-

Temperature (°C)Monomer Concentration (mol/L)Initial Rate (mol/L·s)Rate Constant, k (L/mol·s)
1200.51.2 x 10⁻⁴4.8 x 10⁻⁴
1201.02.5 x 10⁻⁴5.0 x 10⁻⁴
1400.53.6 x 10⁻⁴1.44 x 10⁻³
1401.07.3 x 10⁻⁴1.46 x 10⁻³

This data is illustrative and based on typical values for similar polymerization systems.

Understanding the Influence of Conformation and Substituent Effects on Reactivity

The reactivity of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- in catalytic and polymerization reactions is intrinsically linked to its three-dimensional structure and the electronic nature of its substituents.

Conformational Influence:

The key structural feature of biphenyl-2,2'-diols is axial chirality, which arises from hindered rotation around the C-C single bond connecting the two phenyl rings. The dihedral angle between the two rings is crucial for creating a well-defined chiral environment. The presence of substituents at the ortho positions (in this case, the hydroxyl groups) and any other bulky groups in proximity to the biphenyl linkage will influence this dihedral angle. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the stable conformations of the molecule and the energy barrier to rotation around the biphenyl bond researchgate.netresearchgate.net.

Substituent Effects:

Ligand Properties: The increased electron density on the phenolic oxygens makes them more Lewis basic and thus stronger donors to a metal center. This can affect the stability and reactivity of the resulting metal complex.

Reactivity in Electrophilic Aromatic Substitution: The increased electron density on the aromatic rings makes them more susceptible to electrophilic attack.

Redox Properties: The electron-donating nature of the methoxy groups can lower the oxidation potential of the biphenol, making it more susceptible to oxidation. This is relevant in oxidative coupling reactions where biphenols can be formed or consumed.

The interplay between the conformational constraints imposed by the axial chirality and the electronic effects of the 4,4'-dimethoxy substituents ultimately governs the efficacy of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- as a ligand and its reactivity in various chemical transformations.

Table 3: Summary of Substituent Effects of the 4,4'-Dimethoxy Groups

PropertyInfluence of -OCH₃ GroupConsequence for Reactivity
Electronic Effect Electron-donating (resonance)Increased Lewis basicity of hydroxyl groups, enhanced reactivity towards electrophiles.
Steric Effect Minimal at the 4,4'-positionsLittle direct impact on the dihedral angle of the biphenyl core.
Solubility Increases polarityCan affect solubility in different reaction media.

An in-depth examination of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- and its analogues reveals a landscape rich with synthetic ingenuity and detailed structure-property investigations. The strategic modification of this foundational biphenyl structure allows for the fine-tuning of its characteristics, paving the way for tailored applications. This article explores the synthesis and study of these derivatives, focusing on structural modifications, the creation of chiral analogues, and comparative analyses of their reactivity.

Future Research Directions and Opportunities for 1,1 Biphenyl 2,2 Diol,4,4 Dimethoxy

Integration into Advanced Functional Materials

The rigid yet conformationally flexible nature of the biphenyl (B1667301) core, combined with the specific functional groups of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-, makes it a compelling candidate for the development of advanced functional materials.

Future research should focus on its use as a monomer in the synthesis of high-performance polymers. The diol functionality allows for its incorporation into polyesters, polycarbonates, and polyurethanes. epo.orgnih.govgoogle.com The presence of the methoxy (B1213986) groups is anticipated to enhance solubility and processability, while the biphenyl unit would contribute to thermal stability and mechanical strength, properties that are highly sought after in materials for electronics and aerospace applications. wikipedia.orgossila.com

Another promising avenue is the design of novel liquid crystals. Biphenyl derivatives are well-known for their liquid crystalline properties. wikipedia.orgsigmaaldrich.com The specific stereochemistry and electronic nature of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- could lead to the formation of new mesophases with unique optical and electronic properties, suitable for next-generation displays and sensors.

Furthermore, this biphenol could serve as a valuable building block for metal-organic frameworks (MOFs). researchgate.netmdpi.comrsc.orgnih.gov The diol groups can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials. The methoxy groups could tune the pore environment, potentially leading to MOFs with high selectivity for gas storage and separation, or for catalytic applications. mdpi.comresearchgate.net

Table 1: Potential Polymer Properties Derived from [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-

Polymer TypeExpected PropertiesPotential Applications
PolyestersHigh thermal stability, good mechanical strength, enhanced solubility.High-performance films, engineering plastics.
PolycarbonatesImproved processability, high refractive index, good thermal resistance. epo.orgnih.govOptical lenses, electronic components, automotive parts.
PolyurethanesEnhanced thermal and dimensional stability, specific optical activity.Specialty elastomers, coatings, and foams.

Exploration of Novel Catalytic Systems

The field of asymmetric catalysis heavily relies on chiral ligands to induce stereoselectivity in chemical reactions, and biphenyl diols are a cornerstone of this field. researchgate.netnih.govbeilstein-journals.orgchemrxiv.orgchemrxiv.orgnih.gov

A significant area of future research lies in the development of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- as a chiral ligand for a variety of asymmetric transformations. Its C2 symmetry and the presence of the 2,2'-diol groups make it an excellent candidate for the formation of chiral metal complexes. The 4,4'-dimethoxy groups can be expected to modulate the electronic properties of the catalytic center, potentially leading to enhanced reactivity and enantioselectivity compared to existing biphenol ligands. researchgate.netchemrxiv.org

Research should be directed towards synthesizing and evaluating the catalytic activity of its metal complexes (e.g., with titanium, ruthenium, or palladium) in reactions such as asymmetric hydrogenation, Diels-Alder reactions, and carbon-carbon bond-forming reactions. nih.govnih.gov

Moreover, the development of organocatalysts based on this biphenol is a promising direction. The diol functionality can act as a hydrogen-bond donor, activating substrates in a stereocontrolled manner. beilstein-journals.org The influence of the methoxy groups on the acidity and catalytic activity of such organocatalysts would be a key area of investigation.

Table 2: Potential Asymmetric Catalytic Applications

Catalytic SystemReaction TypePotential Advantages
Metal Complexes (Ti, Ru, Pd)Asymmetric Hydrogenation, Diels-Alder, AlkylationsTunable electronic properties from methoxy groups, high enantioselectivity. nih.govnih.gov
OrganocatalystsAldol reactions, Michael additions, EpoxidationsEnhanced acidity and solubility, novel stereochemical outcomes.

Sustainable and Economical Synthesis Routes

The broader application of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- hinges on the development of sustainable and cost-effective synthetic methods.

Current methods for the synthesis of biphenols often rely on stoichiometric coupling reagents and harsh reaction conditions. Future research should focus on developing greener synthetic routes. This could involve the use of catalytic oxidative coupling reactions employing environmentally benign oxidants like oxygen or hydrogen peroxide.

A particularly exciting avenue is the exploration of biocatalytic methods. academie-sciences.fr Enzymes, such as laccases or peroxidases, could be employed for the stereoselective synthesis of this biphenol from readily available phenolic precursors. epo.orgnih.gov Biocatalysis offers the potential for high selectivity under mild reaction conditions, reducing waste and energy consumption. academie-sciences.frnih.gov The development of whole-cell biocatalysts or immobilized enzyme systems could further enhance the economic viability of such processes. academie-sciences.frnih.gov

Table 3: Comparison of Synthetic Routes

Synthetic RouteAdvantagesResearch Focus
Traditional Chemical SynthesisEstablished methodologies.Improvement of yields and reduction of hazardous reagents.
Green Catalytic MethodsUse of environmentally benign reagents, lower waste.Development of efficient and recyclable catalysts.
BiocatalysisHigh stereoselectivity, mild reaction conditions, renewable resources. academie-sciences.frnih.govEnzyme discovery and engineering, process optimization. nih.gov

Interdisciplinary Research with [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-

The unique structural and electronic properties of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- open up opportunities for a wide range of interdisciplinary research.

In the field of medicinal chemistry, the biphenyl scaffold is a recognized pharmacophore. nih.gov The chirality and hydrogen-bonding capabilities of this molecule make it an interesting starting point for the design of novel therapeutic agents. Its potential to interact with biological targets could be explored through computational modeling and in vitro screening.

In materials science, the self-assembly of this chiral molecule into supramolecular structures is a fascinating area for investigation. nih.gov Understanding and controlling the formation of these assemblies could lead to the development of new chiral materials with applications in nonlinear optics, chiroptical sensing, and enantioselective separations. researchgate.netmdpi.com

Furthermore, the integration of this compound into sensor technology is a promising field. Its ability to coordinate with metal ions and its potential for fluorescence suggest that it could be developed into a selective and sensitive sensor for the detection of specific analytes. researchgate.net

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